molecular formula C13H16ClNO3 B1525087 Benzyl 2-(chloromethyl)morpholine-4-carboxylate CAS No. 1311316-80-9

Benzyl 2-(chloromethyl)morpholine-4-carboxylate

Cat. No.: B1525087
CAS No.: 1311316-80-9
M. Wt: 269.72 g/mol
InChI Key: WFZGBNJENFMBAL-UHFFFAOYSA-N
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Description

Benzyl 2-(chloromethyl)morpholine-4-carboxylate is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of morpholine, a heterocyclic amine, and contains both benzyl and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with benzyl chloroformate and chloromethyl reagents. One common method includes the following steps:

    Formation of the Morpholine Derivative: Morpholine is reacted with a suitable reagent to introduce the carboxylate group.

    Benzylation: The intermediate is then treated with benzyl chloroformate to introduce the benzyl group.

    Chloromethylation: Finally, the chloromethyl group is introduced using a chloromethylating agent such as chloromethyl methyl ether or chloromethyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the morpholine ring and the benzyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carboxylate group to an alcohol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidation of the benzyl group typically yields benzyl carboxylic acid derivatives.

    Reduction Products: Reduction of the carboxylate group results in the formation of benzyl alcohol derivatives.

Scientific Research Applications

Benzyl 2-(chloromethyl)morpholine-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a valuable scaffold for the design and synthesis of potential drug candidates, especially those targeting central nervous system disorders.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with various biological targets.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 2-(chloromethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    Benzyl 2-(methyl)morpholine-4-carboxylate: Contains a methyl group instead of a chloromethyl group.

    Benzyl 2-(bromomethyl)morpholine-4-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: Benzyl 2-(chloromethyl)morpholine-4-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in nucleophilic substitution reactions and as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name

benzyl 2-(chloromethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZGBNJENFMBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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